

Application of PF-06649298 in Fatty Liver Disease Models: Application Notes and Protocols

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Compound of Interest

Compound Name: PF-06649298

Cat. No.: B610009

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Introduction

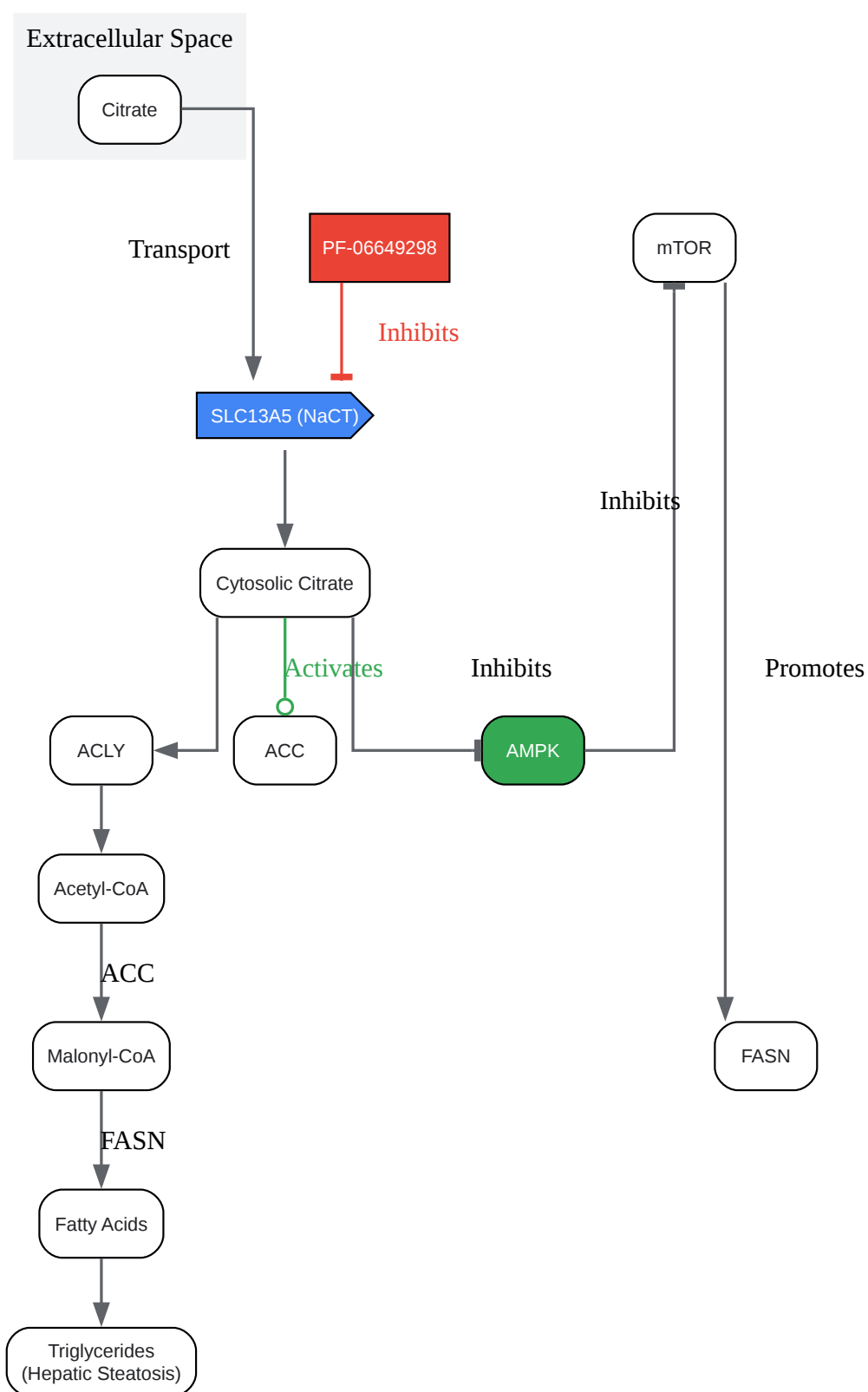
PF-06649298 is a potent and selective inhibitor of the sodium-coupled citrate transporter (NaCT), also known as SLC13A5. This transporter is primarily expressed in the liver and plays a crucial role in importing extracellular citrate into hepatocytes.[1] Cytosolic citrate is a key metabolite that serves as a precursor for de novo lipogenesis (DNL), the process of synthesizing fatty acids, which can contribute to the development and progression of non-alcoholic fatty liver disease (NAFLD) and its more severe form, non-alcoholic steatohepatitis (NASH). By blocking the uptake of citrate, **PF-06649298** offers a targeted mechanism to reduce hepatic lipid accumulation. This document provides detailed application notes and protocols for utilizing **PF-06649298** in preclinical fatty liver disease models.

Mechanism of Action

PF-06649298 acts as an allosteric, state-dependent inhibitor of SLC13A5.[2] Its inhibitory potency is influenced by the concentration of citrate.[2] By inhibiting SLC13A5, **PF-06649298** reduces the intracellular pool of citrate available for conversion to acetyl-CoA by ATP-citrate lyase (ACLY). Acetyl-CoA is the fundamental building block for fatty acid synthesis. Furthermore, cytosolic citrate allosterically activates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in DNL. Therefore, inhibition of citrate uptake by **PF-06649298** is expected to

decrease the flux through the DNL pathway, leading to reduced synthesis and accumulation of triglycerides in the liver.

Signaling Pathway of PF-06649298 in Hepatocytes



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Caption: Signaling pathway of **PF-06649298** in reducing hepatic steatosis.

Experimental Protocols

High-Fat Diet (HFD)-Induced Fatty Liver Model in Mice

This model is suitable for studying the preventive effects of **PF-06649298** on the development of hepatic steatosis.

Materials:

- Male C57BL/6J mice (8-10 weeks old)
- High-Fat Diet (HFD): 60 kcal% from fat (e.g., lard-based)
- Control Diet: Standard chow (10 kcal% from fat)
- **PF-06649298**
- Vehicle (e.g., 0.5% methylcellulose in water)

Procedure:

- Acclimatize mice for one week with free access to standard chow and water.
- Randomly divide mice into three groups:
 - Group 1: Control diet + Vehicle
 - Group 2: HFD + Vehicle
 - Group 3: HFD + **PF-06649298**
- Administer the respective diets for 8-16 weeks to induce fatty liver.
- During the final 3 weeks of the diet regimen, begin treatment with **PF-06649298** or vehicle. A reported effective dose is 250 mg/kg, administered orally (p.o.) twice daily for 21 days.[\[1\]](#)
- Monitor body weight and food intake weekly throughout the study.

- At the end of the treatment period, fast mice overnight and collect blood samples for analysis of plasma glucose, insulin, triglycerides, and liver enzymes (ALT, AST).
- Euthanize mice and collect liver tissue for histological analysis (H&E and Oil Red O staining) and measurement of hepatic triglyceride content.

Methionine-Choline Deficient (MCD) Diet-Induced NASH Model in Mice

This model is more aggressive and is used to study the therapeutic effects of **PF-06649298** on established NASH, including inflammation and fibrosis.

Materials:

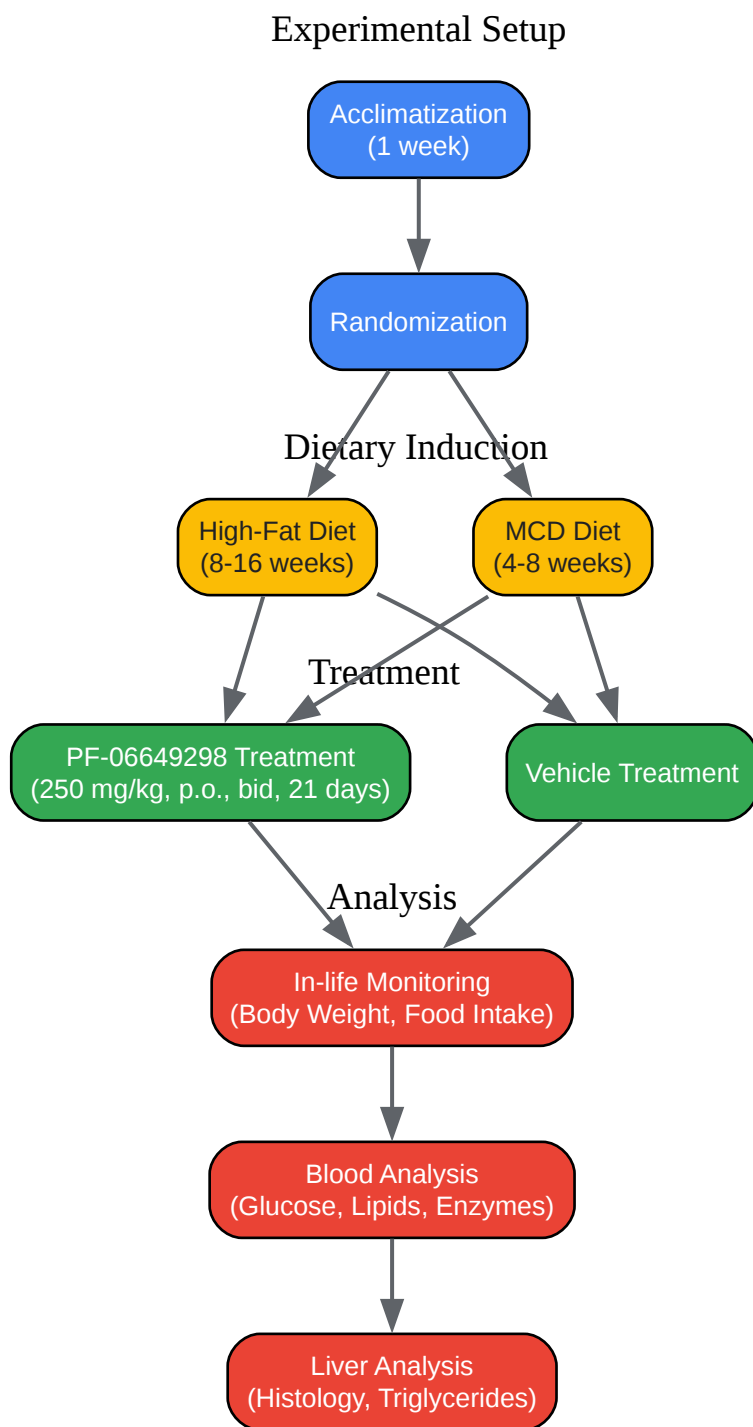
- Male C57BL/6J mice (8-10 weeks old)
- Methionine-Choline Deficient (MCD) Diet
- Control Diet: Standard chow supplemented with adequate methionine and choline.
- **PF-06649298**
- Vehicle

Procedure:

- Acclimatize mice as described above.
- Randomly divide mice into three groups:
 - Group 1: Control diet + Vehicle
 - Group 2: MCD diet + Vehicle
 - Group 3: MCD diet + **PF-06649298**
- Administer the respective diets for 4-8 weeks to induce NASH.

- Initiate treatment with **PF-06649298** or vehicle for the last 2-3 weeks of the diet period. The dosage of 250 mg/kg (p.o., twice daily) can be used as a starting point.
- Monitor body weight regularly (note: mice on MCD diet may lose weight).
- At the end of the study, collect blood and liver samples for the same analyses as in the HFD model. Additionally, liver tissue should be analyzed for markers of inflammation (e.g., F4/80 staining for macrophages) and fibrosis (e.g., Sirius Red staining for collagen).

Experimental Workflow



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Caption: General experimental workflow for evaluating **PF-06649298**.

Data Presentation

In Vitro Activity of PF-06649298

Cell Line/System	Species	IC50
HEK-293 cells expressing NaCT	Human	408 nM
Human hepatocytes	Human	16.2 μ M
Mouse hepatocytes	Mouse	4.5 μ M
HEK-293 cells expressing NaDC1	Human	>100 μ M
HEK-293 cells expressing NaDC3	Human	>100 μ M
Data sourced from MedChemExpress product information. [1]		

In Vivo Efficacy of SLC13A5 Inhibition in Fatty Liver Models

Parameter	Model	Treatment	Duration	Outcome	Reference
Plasma Glucose	High-Fat Diet (HFD) Mice	PF-06649298 (250 mg/kg, p.o., bid)	21 days	Decreased	[1]
Hepatic Triglycerides	High-Fat Diet (HFD) Mice	PF-06649298 (250 mg/kg, p.o., bid)	21 days	Decreased	[1]
Hepatic Diacylglycerides	High-Fat Diet (HFD) Mice	PF-06649298 (250 mg/kg, p.o., bid)	21 days	Decreased	[1]
Hepatic Acylcarnitines	High-Fat Diet (HFD) Mice	PF-06649298 (250 mg/kg, p.o., bid)	21 days	Decreased	[1]
Glucose Intolerance	High-Fat Diet (HFD) Mice	PF-06649298 (250 mg/kg, p.o., bid)	21 days	Reversed	[1]

Conclusion

PF-06649298 represents a promising therapeutic candidate for the treatment of NAFLD and NASH due to its targeted inhibition of hepatic citrate uptake and subsequent reduction in de novo lipogenesis. The provided protocols for HFD and MCD diet-induced fatty liver models in mice offer robust systems for evaluating the in vivo efficacy of **PF-06649298**. Careful monitoring of metabolic parameters and detailed histological and biochemical analysis of liver tissue are crucial for a comprehensive assessment of its therapeutic potential. Further studies are warranted to fully elucidate the long-term benefits and safety profile of **PF-06649298** in the context of chronic liver disease.

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